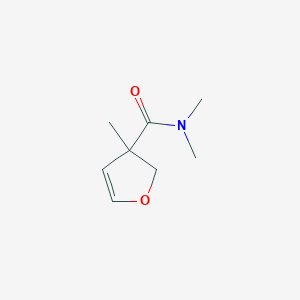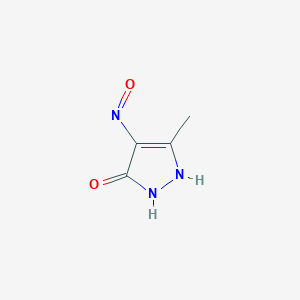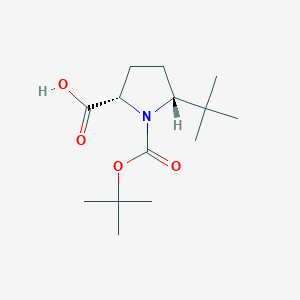
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid, also known as BNPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and chemistry. One of the most promising applications of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is in the development of new drugs for the treatment of cancer and other diseases. 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and physiological effects:
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid in lab experiments is its high potency and selectivity. However, one of the limitations of using 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid, including the development of new drugs based on its structure, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid and its applications in various fields.
Métodos De Síntesis
The synthesis of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid involves a multi-step process that includes the reaction of 2,5-ditert-butylhydroquinone with ethyl chloroformate to form 2-(2,5-ditert-butyl-4-hydroxyphenoxy)carbonyl chloride. This intermediate is then reacted with 2-nitrophenylacetic acid to yield 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid.
Propiedades
IUPAC Name |
2-(2,5-ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO8/c1-22(2,3)14-12-18(15(11-17(14)25)23(4,5)6)31-21(28)32-19(20(26)27)13-9-7-8-10-16(13)24(29)30/h7-12,19,25H,1-6H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTUARXSADIAEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC(=O)OC(C2=CC=CC=C2[N+](=O)[O-])C(=O)O)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376368 |
Source


|
| Record name | {[(2,5-Di-tert-butyl-4-hydroxyphenoxy)carbonyl]oxy}(2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid | |
CAS RN |
188263-75-4 |
Source


|
| Record name | {[(2,5-Di-tert-butyl-4-hydroxyphenoxy)carbonyl]oxy}(2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)
